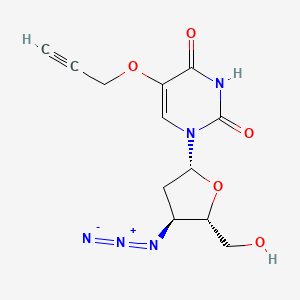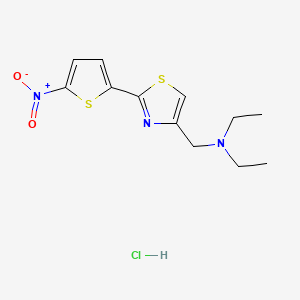
Thiazole, 4-diethylaminomethyl-2-(5-nitro-2-thienyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, also known as 1,3-thiazole, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. It belongs to the azole heterocycles family, which includes imidazoles and oxazoles. Thiazole is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. Interestingly, thiazole is a natural component of Vitamin B₁ (thiamine), which plays a crucial role in energy metabolism and nervous system function .
Analyse Chemischer Reaktionen
Thiazoles participate in various chemical reactions, including electrophilic and nucleophilic substitutions. Common reagents and conditions used in these reactions vary based on the specific thiazole derivative. Major products formed from these reactions depend on the substituents attached to the thiazole ring.
Wissenschaftliche Forschungsanwendungen
Thiazoles find applications in diverse fields:
Antimicrobial Agents: Sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring.
Antiretroviral Therapy: Ritonavir, an antiretroviral drug used in HIV treatment, also features a thiazole moiety.
Antifungal Compounds: Abafungin, an antifungal drug, contains a thiazole ring.
Antineoplastic Agents: Tiazofurin and Bleomycine, both antineoplastic drugs, incorporate thiazole structures.
Wirkmechanismus
The precise mechanism by which Thiazole, 4-diethylaminomethyl-2-(5-nitro-2-thienyl)-, monohydrochloride exerts its effects remains elusive. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While specific comparisons are challenging without detailed information, Thiazole, 4-diethylaminomethyl-2-(5-nitro-2-thienyl)-, monohydrochloride can be evaluated against other thiazole derivatives for its unique properties.
Eigenschaften
CAS-Nummer |
30096-82-3 |
|---|---|
Molekularformel |
C12H16ClN3O2S2 |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
N-ethyl-N-[[2-(5-nitrothiophen-2-yl)-1,3-thiazol-4-yl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15N3O2S2.ClH/c1-3-14(4-2)7-9-8-18-12(13-9)10-5-6-11(19-10)15(16)17;/h5-6,8H,3-4,7H2,1-2H3;1H |
InChI-Schlüssel |
IVSJNRFPOJVXRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=CSC(=N1)C2=CC=C(S2)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




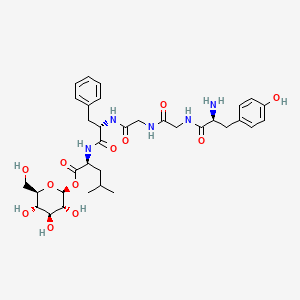
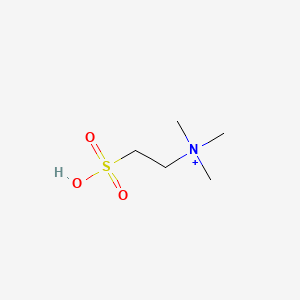
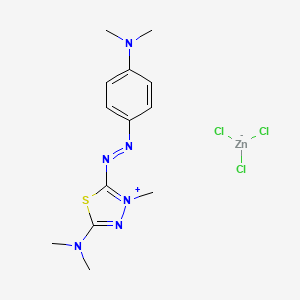
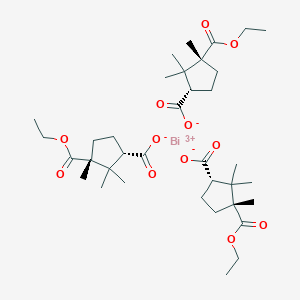
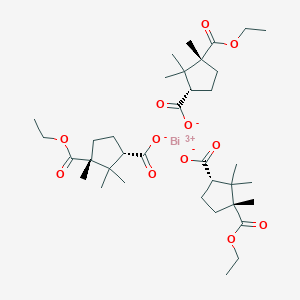
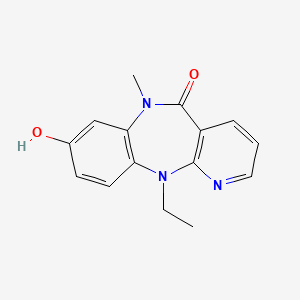


![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)

